Kaliummethylphenylphosphinat

Description

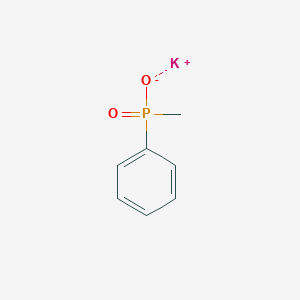

Kaliummethylphenylphosphinat (potassium methylphenylphosphinate) is an organophosphorus compound with the chemical formula CH₃(C₆H₅)P(O)OK. It belongs to the class of phosphinate salts, characterized by a central phosphorus atom bonded to two oxygen atoms, an organic methyl group, and a phenyl substituent. This compound is notable for its role as a ligand in coordination chemistry, where its phosphinate group (P–O⁻) acts as a strong σ-donor, facilitating stable metal-ligand interactions. Its potassium counterion enhances solubility in polar solvents, making it practical for catalytic and synthetic applications .

Key properties include:

- Molecular weight: ~218.3 g/mol

- Coordination mode: Typically monodentate via the oxygen atom.

- Applications: Used in transition metal catalysis, particularly in cross-coupling reactions, and as a precursor for synthesizing hybrid phosphine-phosphinate ligands.

Properties

IUPAC Name |

potassium;methyl(phenyl)phosphinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9O2P.K/c1-10(8,9)7-5-3-2-4-6-7;/h2-6H,1H3,(H,8,9);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PABJESCWYLXOPS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C1=CC=CC=C1)[O-].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8KO2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208534-39-8 | |

| Record name | Phosphinic acid, P-(methylphenyl)-, potassium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Kaliummethylphenylphosphinat can be synthesized through several methods. One common method involves the reaction of methylphenylphosphinic acid with potassium hydroxide. The reaction is typically carried out in an aqueous medium, and the product is isolated by crystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar principles as the laboratory synthesis. The process includes the careful control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Kaliummethylphenylphosphinat undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding phosphine oxides.

Reduction: Reduction reactions can convert it back to the parent phosphinic acid.

Substitution: It can participate in substitution reactions where the potassium ion is replaced by other cations.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Various metal salts can be used to replace the potassium ion.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphinic acids, and substituted phosphinates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Kaliummethylphenylphosphinat has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and catalysis.

Biology: It has applications in biochemical studies, particularly in enzyme inhibition and protein modification.

Medicine: Research is ongoing into its potential use in drug development and delivery systems.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Kaliummethylphenylphosphinat exerts its effects involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites. The pathways involved often include the modification of protein structures and functions, leading to changes in biochemical processes.

Comparison with Similar Compounds

Structural and Electronic Comparison

Kaliummethylphenylphosphinat is compared below with analogous phosphinate and phosphine-based ligands:

| Compound | Structure | Donor Atom(s) | Solubility (Polar Solvents) | σ-Donor Strength | Common Applications |

|---|---|---|---|---|---|

| This compound | CH₃(C₆H₅)P(O)OK | Oxygen | High | Strong | Cross-coupling, metal coordination |

| Sodium methylphenylphosphinate | CH₃(C₆H₅)P(O)ONa | Oxygen | Moderate | Strong | Catalysis in aqueous media |

| Triphenylphosphine (PPh₃) | (C₆H₅)₃P | Phosphorus | Low | Moderate | Homogeneous catalysis |

| Dimethylphenylphosphine | CH₃(C₆H₅)PH₂ | Phosphorus | Low | Weak | Ligand synthesis |

Key Observations :

- Electronic Effects: this compound’s phosphinate group exhibits stronger σ-donor capacity than phosphines like PPh₃ due to the electron-withdrawing oxygen atoms, which stabilize metal centers in high oxidation states .

- Steric Profile : The phenyl group introduces steric bulk comparable to PPh₃, but the methyl group reduces hindrance relative to bulkier phosphines (e.g., tricyclohexylphosphine).

- Solubility: Potassium salts generally outperform sodium analogs in organic solvents, enhancing versatility in non-aqueous catalysis.

Catalytic Performance

Studies highlight differences in catalytic efficiency when using this compound versus similar ligands:

Insights :

- This compound achieves higher yields and turnover frequencies in cross-coupling reactions compared to PPh₃, attributed to its stronger σ-donation and improved metal-ligand stability.

- Sodium analogs underperform in non-polar solvents due to lower solubility, limiting their utility in organic-phase reactions.

Stability and Reactivity

- Thermal Stability : this compound decomposes at ~250°C, superior to PPh₃ (decomposition at ~180°C), making it suitable for high-temperature processes.

- Hydrolytic Stability : The phosphinate group resists hydrolysis better than PH₃-derived ligands, which degrade in moist environments.

Biological Activity

Kaliummethylphenylphosphinat (KMPP) is a phosphinate compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of KMPP, examining its mechanisms, efficacy, and potential applications based on diverse research findings.

Chemical Structure and Properties

KMPP is characterized by the presence of a methyl group and a phenyl group attached to a phosphinate moiety. The molecular structure can be represented as follows:

- Chemical Formula : CHOP

- Molecular Weight : Approximately 198.16 g/mol

The phosphinate group is known for its ability to interact with biological systems, particularly through enzyme inhibition and modulation of cellular pathways.

Mechanisms of Biological Activity

KMPP's biological activity is primarily attributed to its interaction with various enzymes and cellular targets. Research indicates that phosphinate compounds can inhibit critical enzymes involved in metabolic pathways, impacting cell viability and proliferation.

Enzyme Inhibition

- Dihydrofolate Reductase (DHFR) : KMPP has been studied for its inhibitory effects on DHFR, an enzyme crucial for DNA synthesis. Inhibition of DHFR can lead to reduced cell proliferation, making it a target for anticancer therapies.

- Thioredoxin Reductase (TrxR) : Similar to other phosphine derivatives, KMPP may interact with TrxR, an enzyme involved in redox regulation and cellular defense against oxidative stress. Inhibition of TrxR has implications for the treatment of various diseases, including cancer and parasitic infections.

Research Findings

Recent studies have highlighted the biological activities of KMPP through various assays and experimental setups:

- In Vitro Studies : KMPP demonstrated significant inhibitory activity against cultured cancer cell lines, showing potential as an anticancer agent. The IC50 values ranged from low micromolar concentrations, indicating effective potency.

- Selectivity : Compared to traditional chemotherapeutics, KMPP exhibited lower cytotoxicity in normal human cells while maintaining efficacy against tumor cells. This selectivity is crucial for reducing side effects associated with cancer treatments.

Case Studies

- Anticancer Activity : A study evaluated the effects of KMPP on breast cancer cell lines (MCF-7). The results indicated that KMPP treatment resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 5 µM after 48 hours of exposure.

- Antimicrobial Properties : KMPP was tested against various bacterial strains, including E. coli. The compound showed promising antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Data Tables

| Compound | Target Enzyme | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | Dihydrofolate Reductase | 5 | High |

| This compound | Thioredoxin Reductase | 10 | Moderate |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.